(E)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride
Description
(E)-N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a structurally complex molecule featuring:
- A benzo[d]thiazole core substituted with a fluorine atom at the 4-position.
- An acrylamide linker conjugated to a thiophen-2-yl group in the E-configuration.
- A dimethylaminoethyl side chain, which is protonated as a hydrochloride salt to enhance aqueous solubility.
The hydrochloride salt form likely improves bioavailability, a critical factor in therapeutic agent design .
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS2.ClH/c1-21(2)10-11-22(16(23)9-8-13-5-4-12-24-13)18-20-17-14(19)6-3-7-15(17)25-18;/h3-9,12H,10-11H2,1-2H3;1H/b9-8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVJWKBVBHULEY-HRNDJLQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C=CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)/C=C/C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Benzothiazole Intermediate: The synthesis begins with the preparation of the 4-fluorobenzo[d]thiazole intermediate through a cyclization reaction involving 4-fluoroaniline and a suitable thioamide.
Introduction of the Dimethylaminoethyl Group: The benzothiazole intermediate is then reacted with 2-(dimethylamino)ethyl chloride under basic conditions to introduce the dimethylaminoethyl group.
Formation of the Acrylamide Moiety: The final step involves the coupling of the modified benzothiazole with thiophene-2-carboxaldehyde and subsequent reaction with acryloyl chloride to form the acrylamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
(E)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. For example, its acrylamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic functions. Additionally, the fluorobenzo[d]thiazole group may interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Structural Features and Core Modifications
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
- Core Flexibility: The target compound’s acrylamide linker distinguishes it from thioxoacetamide () or acetamide derivatives ().
- Electron-Withdrawing Groups : The 4-fluorobenzo[d]thiazole moiety in the target contrasts with chlorophenyl () or dichlorophenyl () substituents. Fluorine’s electronegativity may reduce metabolic degradation compared to chlorine .
- Solubility-Enhancing Groups: The dimethylaminoethyl side chain and hydrochloride salt in the target compound are absent in analogs from –5. Similar dimethylamino groups in and are associated with improved solubility and membrane permeability .
Physicochemical Properties
- Melting Points : While the target’s melting point is unspecified, hydrochloride salts typically exhibit higher melting points (>200°C) compared to neutral analogs (e.g., 147–207°C in ) due to ionic lattice stabilization .
- Solubility : The hydrochloride salt form enhances aqueous solubility, critical for in vivo applications. Neutral thiazole-acetamides () may require co-solvents for biological testing .
Biological Activity
(E)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dimethylaminoethyl group : Enhances solubility and biological activity.
- Fluorobenzo[d]thiazole moiety : Associated with various pharmacological activities.
- Thiophene ring : Contributes to the compound's unique properties.
Molecular Information
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-thiophen-2-yl-acrylamide; hydrochloride |
| Molecular Formula | C16H17ClFN3OS2 |
| Molecular Weight | 385.9 g/mol |
| Purity | Typically 95% |
Antimicrobial Activity
Research indicates that compounds similar to (E)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown efficacy against various bacterial strains and fungi.
Case Study: Antibacterial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) of several benzothiazole derivatives, revealing that some exhibited MIC values as low as 50 μg/mL against tested organisms . This suggests a high potential for developing new antimicrobial agents based on the benzothiazole scaffold.
Anticancer Activity
Benzothiazole derivatives are also recognized for their anticancer properties. The compound's structure suggests potential inhibition of cancer cell proliferation.
Case Study: Anticancer Screening
In vitro studies on related compounds demonstrated significant antiproliferative effects in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Compounds derived from similar structures showed IC50 values ranging from 6.46 to 30 μM against these cell lines .
The biological activity of (E)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide may involve:
- Inhibition of Enzymatic Activity : Compounds within this class may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Induction of Apoptosis : Some studies suggest that benzothiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparative analysis with other related compounds is beneficial.
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| N-(6-fluorobenzothiazol-2-yl)benzamide | Anticancer | 20 |
| N-[4-(4-methylsulfonyl)phenyl]-5-thiazolyl)benzenesulfonamide | Antibacterial | 25 |
| N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride | Antimicrobial | 50 |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| 1 | DMF, 70°C, 12h | 65–75 | TLC (Silica) |
| 2 | THF, POCl₃ catalyst | 50–60 | HPLC |
| 3 | HCl/EtOH, RT | 85–90 | NMR |
Basic: What spectroscopic and analytical techniques are used to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of dimethylaminoethyl (δ 2.2–2.5 ppm), fluorobenzo[d]thiazole (δ 7.3–8.1 ppm), and thiophene (δ 6.8–7.2 ppm) moieties. ¹⁹F NMR validates the fluorine substituent .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass matching (e.g., m/z 460.12 for [M+H]⁺) .
- HPLC: Purity >95% with a C18 column (acetonitrile/water gradient) .
Basic: How is initial biological activity screened in vitro?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols (IC₅₀ values reported in µM ranges) .
- Cell Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
- Solubility Testing: PBS or DMSO solutions assessed via nephelometry .
Q. Table 2: Example Biological Screening Data
| Assay Type | Target/Model | Result (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 2.3 µM | |
| Cytotoxicity | HeLa Cells | 8.7 µM |
Advanced: How can reaction yields be optimized while minimizing byproducts?
Methodological Answer:
- Catalyst Screening: Use Pd(OAc)₂ or CuI for cross-coupling steps to reduce side reactions .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 2h vs. 12h) and improves yield by 15–20% .
- Byproduct Analysis: LC-MS identifies impurities (e.g., dehalogenated intermediates), addressed by adjusting stoichiometry or solvent polarity .
Advanced: What strategies are employed for target identification and mechanism elucidation?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding to kinase ATP pockets (e.g., EGFR PDB: 1M17) .
- CRISPR-Cas9 Knockout Models: Validate target relevance in isogenic cell lines .
- Kinetic Studies: Surface plasmon resonance (SPR) measures binding affinity (KD) .
Q. Table 3: Computational Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR | -9.8 | H-bond: Lys721 |
| VEGFR-2 | -8.5 | π-Stacking: Phe1047 |
Advanced: How do structural modifications influence pharmacokinetics and toxicity?
Methodological Answer:
- SAR Studies:
- Thiophene vs. Phenyl: Thiophene enhances solubility but reduces metabolic stability .
- Fluorine Substitution: Improves membrane permeability (logP reduction by 0.5) .
- ADMET Predictions: SwissADME or ADMETLab2.0 forecasts CYP450 inhibition risks and bioavailability .
Advanced: What computational methods predict compound stability and reactivity?
Methodological Answer:
- DFT Calculations: Gaussian 09 optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.2 eV for electrochemical stability) .
- MD Simulations: GROMACS models hydration dynamics and protein-ligand stability over 100 ns .
- pKa Prediction: ACD/Labs software estimates basicity of dimethylaminoethyl group (pKa ~8.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
